

Technical Guide: 4,4-Diethoxy-N-methylbutan-1-amine (CAS 114094-45-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4-Diethoxy-N-methylbutan-1-amine

Cat. No.: B018309

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

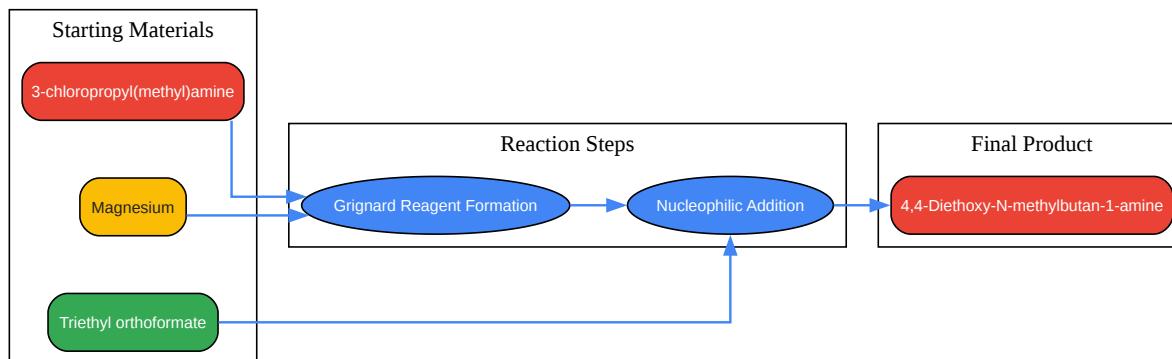
4,4-Diethoxy-N-methylbutan-1-amine, with CAS number 114094-45-0, is a chemical intermediate of significant interest in the pharmaceutical industry. Primarily known as "Rizatriptan Impurity 15," its relevance is intrinsically linked to the synthesis of Rizatriptan, a selective 5-HT1B/1D receptor agonist used for the treatment of migraine headaches.^[1] This guide provides a comprehensive overview of the available technical data for this compound, including its chemical and physical properties, a plausible synthetic route, its role in the synthesis of Rizatriptan, and safety information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **4,4-Diethoxy-N-methylbutan-1-amine** is presented in the table below. This data has been aggregated from various chemical suppliers and databases.

Property	Value	Source
Molecular Formula	C ₉ H ₂₁ NO ₂	[2]
Molecular Weight	175.27 g/mol	[2]
CAS Number	114094-45-0	[2]
IUPAC Name	4,4-diethoxy-N-methylbutan-1-amine	PubChem
Synonyms	(4,4-Diethoxy-butyl)-methyl-amine, Rizatriptan Impurity 15, GAMMA-METHYLAMINOBUTYRALDE, HYDE DIETHYL ACETAL	[1]
SMILES	CCOC(CCCNC)OCC	[2]
Purity	≥96%	[2]
Storage Temperature	2-8°C, protect from light	[2]
Topological Polar Surface Area (TPSA)	30.49 Å ²	[2]
logP	1.3851	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	3	[2]
Rotatable Bonds	8	[2]

Synthesis and Manufacturing

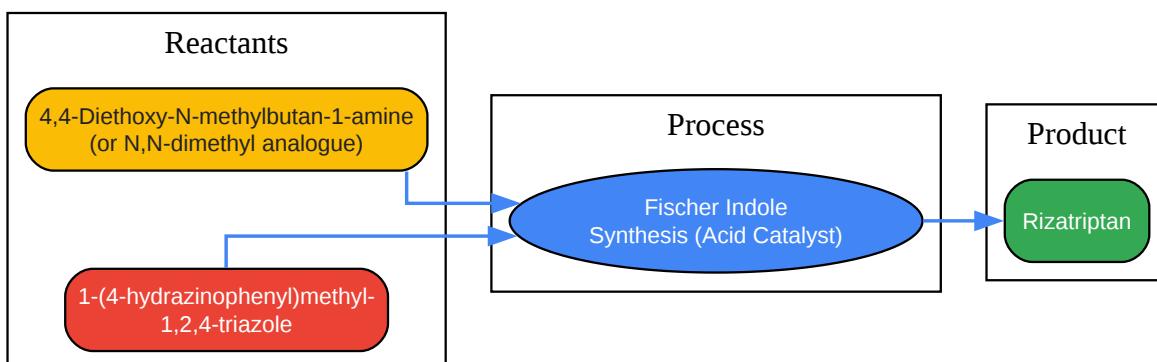

While a specific, detailed experimental protocol for the synthesis of **4,4-Diethoxy-N-methylbutan-1-amine** is not extensively published, a likely synthetic route can be inferred from the well-documented synthesis of its close analogue, 4,4-Diethoxy-N,N-dimethyl-1-butanamine. [\[3\]](#) The synthesis would likely proceed via a Grignard reaction.

Postulated Experimental Protocol

Step 1: Formation of the Grignard Reagent. 3-(N-methylamino)-1-chloropropane would be reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent, (3-(N-methylamino)propyl)magnesium chloride.

Step 2: Reaction with Triethyl Orthoformate. The prepared Grignard reagent would then be added to a solution of triethyl orthoformate. The reaction would be carried out under anhydrous conditions and likely at a controlled temperature.

Step 3: Workup and Purification. The reaction mixture would be quenched with an aqueous solution, such as ammonium chloride, to hydrolyze the intermediate and protonate the amine. The product would then be extracted with an organic solvent, and the organic layer would be dried and concentrated. Final purification would likely be achieved by vacuum distillation to yield **4,4-Diethoxy-N-methylbutan-1-amine**.


[Click to download full resolution via product page](#)

Caption: Postulated synthesis of **4,4-Diethoxy-N-methylbutan-1-amine**.

Role in Rizatriptan Synthesis

The primary context for **4,4-Diethoxy-N-methylbutan-1-amine** in the scientific literature is as a key intermediate or a potential impurity in the synthesis of Rizatriptan. Rizatriptan is synthesized via the Fischer indole synthesis.^{[4][5]} In this reaction, a phenylhydrazine derivative is reacted with an aldehyde or ketone in the presence of an acid catalyst to form an indole ring.

The closely related compound, 4,4-Diethoxy-N,N-dimethylbutanamine, is explicitly mentioned as a reactant in several patents describing the synthesis of Rizatriptan.^{[4][6]} It serves as the aldehyde component in the Fischer indole synthesis, reacting with 1-(4-hydrazinophenyl)methyl-1,2,4-triazole to form the Rizatriptan core structure. It is highly probable that **4,4-Diethoxy-N-methylbutan-1-amine** could be used in a similar manner, or be formed as an impurity if there is incomplete methylation in the synthesis of the N,N-dimethyl analogue.

[Click to download full resolution via product page](#)

Caption: Role in Rizatriptan synthesis via Fischer Indole Synthesis.

Biological Activity and Signaling Pathways

There is currently no publicly available data on the specific biological activity or the effect of **4,4-Diethoxy-N-methylbutan-1-amine** on cellular signaling pathways. Its role in the literature is confined to that of a chemical intermediate and a process-related impurity in the manufacture of a pharmacologically active compound. As an impurity, its presence in the final drug product is monitored and controlled to ensure the safety and efficacy of Rizatriptan.

Safety and Handling

The available safety data for **4,4-Diethoxy-N-methylbutan-1-amine** indicates that it is a hazardous substance. The GHS hazard statements associated with this compound are summarized below.

Hazard Statement	Description
H302	Harmful if swallowed
H314	Causes severe skin burns and eye damage
H335	May cause respiratory irritation

Standard laboratory safety precautions should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

4,4-Diethoxy-N-methylbutan-1-amine is a key chemical entity primarily associated with the synthesis of the anti-migraine drug Rizatriptan. While it is not a pharmacologically active agent itself, its purity and chemical properties are of great importance for drug manufacturers. This guide has summarized the available chemical, physical, and safety data, and has provided a logical framework for its synthesis and its role in pharmaceutical production. Further research into the potential biological effects of this compound, even as an impurity, could be a valuable area of investigation for toxicologists and drug safety professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,4-Diethoxy-N-methylbutan-1-amine | C9H21NO2 | CID 13994547 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]
- 3. 4,4-Diethoxy-N,N-dimethyl-1-butanamine synthesis - chemicalbook [chemicalbook.com]
- 4. WO2006053116A2 - Rizatriptan process - Google Patents [patents.google.com]
- 5. ias.ac.in [ias.ac.in]
- 6. CA2688463A1 - Process for the preparation of rizatriptan - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Guide: 4,4-Diethoxy-N-methylbutan-1-amine (CAS 114094-45-0)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b018309#4-4-diethoxy-n-methylbutan-1-amine-cas-number-114094-45-0>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com